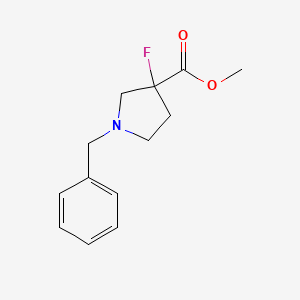

Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate

CAS No.: 1279669-60-1

Cat. No.: VC2852843

Molecular Formula: C13H16FNO2

Molecular Weight: 237.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1279669-60-1 |

|---|---|

| Molecular Formula | C13H16FNO2 |

| Molecular Weight | 237.27 g/mol |

| IUPAC Name | methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate |

| Standard InChI | InChI=1S/C13H16FNO2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |

| Standard InChI Key | UQMVXIDFYRQQIS-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CCN(C1)CC2=CC=CC=C2)F |

| Canonical SMILES | COC(=O)C1(CCN(C1)CC2=CC=CC=C2)F |

Introduction

Chemical Identity and Basic Properties

Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by its distinctive molecular structure. The compound features a five-membered pyrrolidine ring system with three key functional groups: a benzyl group attached at the 1-position (nitrogen), a fluorine atom at the 3-position, and a methyl carboxylate ester group also at the 3-position. These structural elements contribute to the compound's unique physicochemical properties and potential biological activities.

The basic chemical identity parameters are outlined in the table below:

| Parameter | Value |

|---|---|

| CAS Number | 1279669-60-1 |

| Molecular Formula | C₁₃H₁₆FNO₂ |

| Molecular Weight | 237.27 g/mol |

| IUPAC Name | Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate |

| Stereochemistry | The (3R) enantiomer is specifically identified in some sources |

The compound exists as a synthetic organic molecule that serves as an important building block in pharmaceutical research and development. Its structural features, particularly the fluorine substitution at the 3-position of the pyrrolidine ring, contribute significantly to its chemical behavior and biological potential.

Structural Characteristics and Features

The structure of methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate consists of several key components that define its chemical nature and reactivity profile. At its core is the five-membered pyrrolidine heterocycle containing a nitrogen atom. This nitrogen is functionalized with a benzyl group, creating a tertiary amine structure that influences the compound's basicity and lipophilicity.

The 3-position of the pyrrolidine ring is quaternary, bearing both a fluorine atom and a methyl carboxylate group. This geminal substitution pattern creates a stereogenic center when the (3R) enantiomer is specifically synthesized, though the compound can exist in both stereochemical configurations. The presence of the fluorine atom is particularly significant as it:

-

Enhances metabolic stability by blocking potential oxidation sites

-

Increases lipophilicity and membrane permeability

-

Modifies the electronic properties of the molecule

-

Potentially improves binding affinity to biological targets through hydrogen bonding and dipole interactions

The methyl carboxylate group provides an additional functional handle for further chemical modifications, making this compound valuable as a synthetic intermediate. The carbonyl functionality can undergo various transformations including reduction, amidation, and hydrolysis to the corresponding carboxylic acid.

Physicochemical Properties

The physicochemical properties of methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate significantly influence its behavior in biological systems and its utility in chemical synthesis. These properties are crucial for predicting drug-like characteristics and developing effective formulation strategies.

The following table summarizes the key physicochemical parameters:

| Property | Value | Significance |

|---|---|---|

| LogP | 1.92 | Moderate lipophilicity, suggesting good membrane permeability |

| Heavy Atoms Count | 17 | Within Lipinski's rule of five guidelines for drug-likeness |

| Rotatable Bond Count | 4 | Moderate molecular flexibility |

| Number of Rings | 2 | The pyrrolidine and phenyl rings contribute to structural rigidity |

| Carbon Bond Saturation (Fsp³) | 0.461 | Balanced sp³/sp² hybridization, favorable for drug development |

| Polar Surface Area | 30 Ų | Relatively low, suggesting good membrane permeability |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and fluorine atom |

| Hydrogen Bond Donors | 0 | No hydrogen bond donors are present |

The compound's moderate lipophilicity (LogP = 1.92) indicates a balanced distribution between aqueous and lipid environments, which is favorable for drug candidates. Its relatively small polar surface area (30 Ų) suggests good potential for membrane permeability, including blood-brain barrier penetration. The absence of hydrogen bond donors coupled with the presence of two hydrogen bond acceptors provides a unique interaction profile for potential binding to biological targets .

Applications in Drug Development and Organic Synthesis

Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate has significant applications in both drug development and as an intermediate in organic synthesis. Its unique structural features and physicochemical properties make it valuable in pharmaceutical research and development processes.

Drug Development Applications

In drug development, this compound serves as:

-

A potential pharmacophore or scaffold for developing novel therapeutic agents

-

A building block for medicinal chemistry optimization programs

-

A structural motif that can enhance metabolic stability and binding affinity

-

A compound with favorable drug-like properties for further development

The incorporation of fluorine in pharmaceutical compounds has become increasingly common due to the unique properties it imparts, including enhanced metabolic stability, increased lipophilicity, and improved binding interactions. Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate exemplifies this trend with its fluorinated pyrrolidine structure.

Organic Synthesis Applications

As an intermediate in organic synthesis, the compound offers:

-

A versatile building block for constructing more complex molecules

-

A functionalized scaffold that can undergo various transformations

-

A source of chirality when the (3R) enantiomer is employed

-

A precursor for diverse chemical libraries in combinatorial chemistry

The presence of both the carboxylate ester and the fluorine atom provides multiple handles for further chemical modifications, making this compound particularly valuable in synthetic chemistry applications.

| Supplier | Pack Size | Purity | Price | Catalog Number |

|---|---|---|---|---|

| Aladdin Scientific | 250 mg | 95% | $309.90 | M302326-250mg |

| Angene International Limited | 100 mg | 97% | €284 | Various |

| Angene International Limited | 250 mg | 97% | €452 | Various |

| Angene International Limited | 500 mg | 97% | €753 | Various |

| Angene International Limited | 1 g | 97% | €1,128 | Various |

| A2B Chem | 100 mg | 95% | €322 | Various |

| A2B Chem | 250 mg | 95% | €514 | Various |

| A2B Chem | 500 mg | 95% | €856 | Various |

| A2B Chem | 1 g | 95% | €1,283 | Various |

| AA BLOCKS | 100 mg | 95% | €323 | Various |

| AA BLOCKS | 250 mg | 95% | €517 | Various |

| AA BLOCKS | 500 mg | 95% | €861 | Various |

| AA BLOCKS | 1 g | 95% | €1,291 | Various |

| Advanced ChemBlock Inc | 250 mg | 95% | €588 | Various |

| Advanced ChemBlock Inc | 1 g | 95% | €1,480 | Various |

| Advanced ChemBlock Inc | 5 g | 95% | €4,438 | Various |

This commercial availability information indicates that the compound is accessible to researchers in various quantities and purities, though at relatively high prices, reflecting its specialized nature and potential value in drug development and organic synthesis applications .

Structural Comparison with Analogous Compounds

Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate shares structural similarities with other pyrrolidine derivatives but exhibits unique features due to its specific substitution pattern. When compared with analogous compounds, several key differences emerge that contribute to its distinctive properties and potential applications.

The table below compares methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate with some structurally related compounds:

| Compound | Structural Differences | Potential Impact on Properties |

|---|---|---|

| Benzyl 3-fluoro-1-methylpyrrolidine-3-carboxylate | Contains a methyl group at N-1 and a benzyl ester instead of a methyl ester | Different lipophilicity profile and possible altered metabolic pathway |

| Non-fluorinated analogue (Methyl 1-benzyl-pyrrolidine-3-carboxylate) | Lacks the fluorine atom at position 3 | Reduced metabolic stability and potentially different binding profile |

| 1-Benzyl-N-(tert-butyl)-5-oxopyrrolidine-2-carboxamide | Contains an amide instead of an ester and a carbonyl at position 5 | Different hydrogen bonding profile and water solubility |

| (3R)-1-benzyl-3-fluoropyrrolidine-3-carboxylate | Specific stereochemistry at position 3 | Potentially different biological activity due to stereospecific interactions |

The fluorine substitution in methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate enhances its lipophilicity and metabolic stability compared to non-fluorinated analogues. This modification is significant in medicinal chemistry, as fluorine incorporation has become a common strategy to improve drug-like properties and modulate the biological activity of compounds .

Future Research Directions

The study and application of methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate present several promising avenues for future research. Based on its structural features and preliminary biological potential, several research directions warrant further investigation:

Medicinal Chemistry Optimization

Future research could focus on structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Potential approaches include:

-

Exploration of different substituents on the benzyl group to modulate lipophilicity and binding interactions

-

Investigation of alternative ester groups to influence metabolic stability and bioavailability

-

Development of stereochemically pure versions to evaluate enantiospecific biological activities

-

Creation of focused libraries based on this scaffold to identify optimal substitution patterns

Target Identification and Validation

While the compound shows potential as an enzyme inhibitor, specific biological targets remain to be fully characterized. Future research could:

-

Employ affinity-based proteomics to identify binding partners

-

Utilize computational methods to predict potential biological targets

-

Develop labeled analogues for target identification studies

-

Perform comprehensive pharmacological profiling against panels of enzymes and receptors

Drug Delivery Applications

The balanced physicochemical properties of this compound suggest potential applications in drug delivery systems:

-

Investigation as a component in prodrug strategies

-

Evaluation as a building block for peptide mimetics

-

Exploration as part of conjugated drug delivery systems

-

Assessment of brain penetration capabilities due to favorable physicochemical parameters

These research directions could significantly expand our understanding of methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate and potentially lead to valuable applications in pharmaceutical development and beyond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume